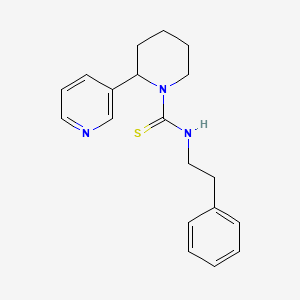

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c23-19(21-13-11-16-7-2-1-3-8-16)22-14-5-4-10-18(22)17-9-6-12-20-15-17/h1-3,6-9,12,15,18H,4-5,10-11,13-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTESQCRNQIBPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with pyridine and phenethyl isothiocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl or pyridine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine Carbothioamide Family

N-Phenylpiperidine-1-carbothioamide ()

- Key Differences :

- The pyridin-3-yl substituent introduces a hydrogen-bond-accepting nitrogen atom, which may influence binding interactions in biological systems.

N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide ()

- Key Differences: This compound features a sulfonyl group and a trifluoromethylphenyl moiety, unlike the carbothioamide and phenethyl groups in the target compound. The piperidine ring is modified with an iminooxyacetamide chain.

Pyridine Derivatives with Functionalized Substituents

N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide ()

- Key Differences :

- A pivalamide group replaces the carbothioamide, and the pyridine ring is substituted with chloro and hydroxypropynyl groups.

- Chlorine’s electron-withdrawing effect may reduce the basicity of the pyridine nitrogen compared to the target’s unsubstituted pyridin-3-yl group.

N-(6-fluoro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrimidin-2-yl)-3,3-dimethylbutanamide ()

- Key Differences :

- This compound incorporates a fused imidazo-pyrimidine ring system and a trifluoromethoxyphenyl group.

- Implications: The fused heterocycle likely enhances planar stacking interactions, which the target’s monocyclic piperidine cannot achieve. The trifluoromethoxy group contributes to both hydrophobicity and electron-deficient aromatic systems, differing from the pyridin-3-yl group’s electronic profile.

Thioamide vs. Amide Functionality

- Carbothioamide (Target Compound) vs. Carboxamide (General Analogue): Electronic Effects: Thioamides exhibit weaker hydrogen-bond-accepting capacity but stronger donating ability due to sulfur’s polarizability . Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis than amides, which may extend half-life in vivo.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Structural Analysis : Crystallographic data (e.g., SHELX-refined structures ) for the target compound are needed to confirm conformational differences induced by the phenethyl and pyridinyl groups.

- Biological Activity : Comparisons with analogues like N-phenylpiperidine-1-carbothioamide suggest that the target may exhibit enhanced CNS penetration but reduced metabolic clearance.

- Synthetic Challenges : The carbothioamide group’s sensitivity to oxidation requires specialized synthesis protocols compared to amides.

Biological Activity

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a piperidine ring substituted with a phenethyl group and a pyridine moiety, contributing to its diverse biological interactions.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives of carbothioamides have been shown to act as retinoid X receptor alpha (RXRα) antagonists, which are implicated in cancer cell proliferation. In vitro assays indicated that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The half-maximal effective concentration (EC50) for some derivatives was reported as low as 1.68 µM, indicating potent activity .

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6A | HepG2 | < 10 | RXRα antagonist |

| 6A | A549 | < 10 | RXRα antagonist |

| Control | LO2 | > 100 | Low cytotoxicity |

The mechanism of action involves the induction of apoptosis through caspase activation and poly ADP-ribose polymerase (PARP) cleavage, suggesting that these compounds can effectively trigger programmed cell death in cancerous cells .

Neuropharmacological Effects

In addition to anticancer properties, this compound and related compounds have been investigated for their effects on neurodegenerative disorders. Research indicates that inhibition of insulin-regulated aminopeptidase (IRAP) can enhance cognitive functions. Compounds targeting IRAP have shown promise in improving memory and learning in animal models .

Table 2: Neuropharmacological Effects of IRAP Inhibitors

| Compound | Effect | Study Type |

|---|---|---|

| HFI-419 | Memory enhancement | In vivo rat model |

| Various IRAP inhibitors | Cognitive improvement | Screening of compounds |

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the piperidine ring or substituents on the phenethyl or pyridine groups can alter potency and selectivity for biological targets. For example, variations in the nitrogen atom substitutions have been shown to affect binding affinity and efficacy against RXRα .

Figure 1: Proposed SAR for Carbamate Derivatives

SAR Diagram (Hypothetical link for illustration only)

Case Study 1: Anticancer Efficacy

In a comparative study involving several carbothioamide derivatives, this compound was evaluated alongside other known RXRα antagonists. The study found that this compound exhibited superior antiproliferative activity against HepG2 cells compared to controls, leading to further exploration into its mechanism involving RXRα modulation .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of IRAP inhibitors derived from similar structures. The results indicated that certain modifications led to improved memory retention in rodent models, suggesting potential therapeutic applications in treating cognitive decline associated with aging and neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide, and what reagents are critical for its preparation?

The compound is synthesized via nucleophilic substitution reactions involving piperidine derivatives, benzyl/phenethyl halides, and pyridine-based precursors. Key reagents include sodium hydride or potassium carbonate (to deprotonate the piperidine nitrogen) and thiocarbonylating agents like thiophosgene. Reaction solvents such as DMF or THF are typically used under inert atmospheres . Optimization of stoichiometry and reaction time is critical to minimize side products like sulfoxides or over-substituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : Focus on the thioamide (-C(=S)N-) proton resonance (δ ~10-12 ppm) and pyridine/phenethyl aromatic signals (δ 7-8.5 ppm). Coupling patterns in the piperidine ring protons (δ 1.5-3.5 ppm) confirm chair conformations .

- IR : The thioamide C=S stretch (ν ~1200-1250 cm⁻¹) and N-H bending (ν ~1530 cm⁻¹) are diagnostic .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers design preliminary biological assays to evaluate its anticancer or antimicrobial potential?

Use cell viability assays (e.g., MTT) with cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., Mycobacterium tuberculosis). Prioritize IC50 determination and compare against positive controls (e.g., doxorubicin for cancer, isoniazid for TB). Include solubility assessments in DMSO/PBS to ensure compound stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC50 values across studies, particularly for anticancer activity?

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Validate purity : Use HPLC (>95% purity) to exclude batch-to-batch variability.

- Mechanistic follow-up : Confirm target engagement via enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to correlate bioactivity with structural features .

Q. How can X-ray crystallography challenges (e.g., poor diffraction, twinning) be addressed for structural elucidation?

- Crystal optimization : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal quality.

- Data collection : Employ synchrotron radiation for weakly diffracting crystals. For twinned data, use SHELXL’s TWIN/BASF commands for refinement .

- H-bond analysis : Identify intramolecular interactions (e.g., C–H⋯S contacts) that stabilize the piperidine-thioamide conformation .

Q. What computational methods are suitable for predicting SAR and optimizing bioactivity?

- Docking studies : Use AutoDock Vina to model interactions with targets like kinase enzymes or DNA gyrase.

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) of substituents (e.g., pyridine/phenethyl groups) with bioactivity .

- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for in vivo studies?

- Co-solvent systems : Use Cremophor EL or cyclodextrins to enhance aqueous solubility.

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine nitrogen or pyridine ring .

- Microsomal stability assays : Confirm metabolic resistance of modifications .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products during storage?

- Stability-indicating HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to monitor hydrolysis (e.g., thioamide → amide) or oxidation (e.g., sulfoxide formation) .

- Mass spectrometry : Track degradation via m/z shifts (e.g., +16 for sulfoxides) .

Q. How should researchers design controlled experiments to assess enzyme inhibition mechanisms?

- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Fluorescence quenching : Monitor binding to enzyme active sites (e.g., tryptophan residues in topoisomerases) .

Data Interpretation and Validation

Q. What statistical approaches are critical for validating biological activity in triplicate experiments?

- ANOVA with post-hoc tests : Identify significant differences between treatment groups.

- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.